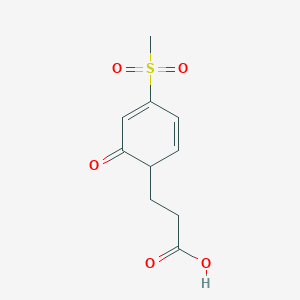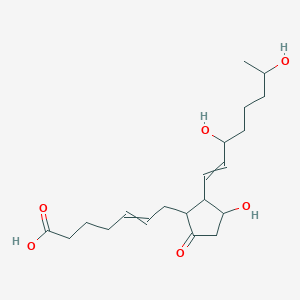
19(R)-hydroxy Prostaglandin E2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19®-hydroxy Prostaglandin E2 is a biologically active lipid compound that belongs to the prostaglandin family. Prostaglandins are derived from arachidonic acid and play crucial roles in various physiological processes, including inflammation, vasodilation, and smooth muscle function. 19®-hydroxy Prostaglandin E2 is a specific isomer of Prostaglandin E2, characterized by the presence of a hydroxyl group at the 19th carbon position in the R configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 19®-hydroxy Prostaglandin E2 typically involves multi-step organic synthesis starting from arachidonic acid. The key steps include the formation of the prostaglandin ring structure followed by the introduction of the hydroxyl group at the 19th carbon position. Common reagents used in these reactions include oxidizing agents, protecting groups, and catalysts to ensure regioselectivity and stereoselectivity.
Industrial Production Methods: Industrial production of 19®-hydroxy Prostaglandin E2 involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, often utilizing advanced chromatographic methods for purification. The reaction conditions are carefully controlled to maintain the integrity of the hydroxyl group and prevent unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 19®-hydroxy Prostaglandin E2 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 19®-hydroxy Prostaglandin E2, each with distinct biological activities.
Wissenschaftliche Forschungsanwendungen
19®-hydroxy Prostaglandin E2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and synthesis of prostaglandins.
Biology: Investigated for its role in cellular signaling pathways and its effects on immune cell function.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases, cardiovascular conditions, and cancer.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
19®-hydroxy Prostaglandin E2 exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface, such as EP2 and EP4 receptors. This binding activates intracellular signaling pathways, leading to the production of cyclic adenosine monophosphate (cAMP) and the modulation of various cellular functions. The compound’s effects are mediated through the regulation of gene expression, protein phosphorylation, and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Prostaglandin E2: The parent compound, lacking the hydroxyl group at the 19th position.
19(S)-hydroxy Prostaglandin E2: The stereoisomer with the hydroxyl group in the S configuration.
Prostaglandin F2α: Another prostaglandin with different functional groups and biological activities.
Uniqueness: 19®-hydroxy Prostaglandin E2 is unique due to its specific hydroxylation pattern, which imparts distinct biological properties. Its ability to selectively bind to certain GPCRs and modulate specific signaling pathways sets it apart from other prostaglandins.
Eigenschaften
IUPAC Name |
7-[2-(3,7-dihydroxyoct-1-enyl)-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-17,19,21-22,24H,3,5-10,13H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJYDBMHYPQFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
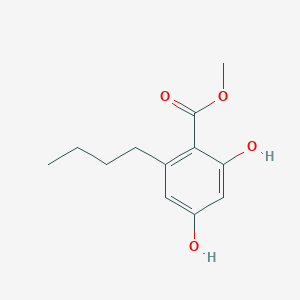
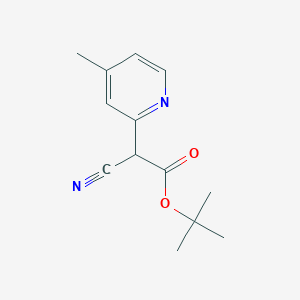
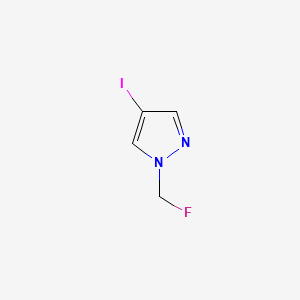
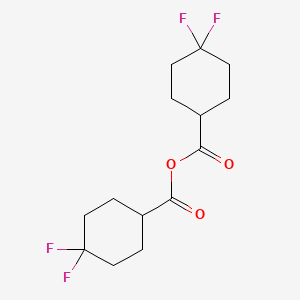
![3-Amino-3-(3-methoxy-[1,1'-biphenyl]-4-YL)propanoic acid](/img/structure/B13902139.png)
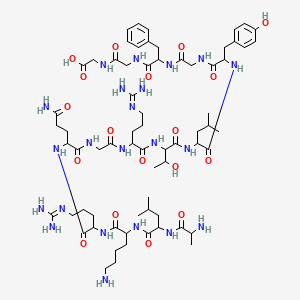
![(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid](/img/structure/B13902147.png)
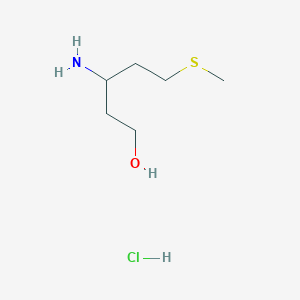
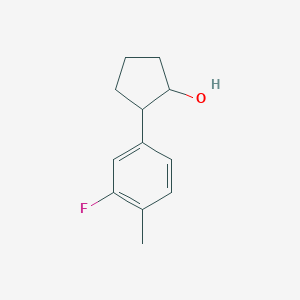
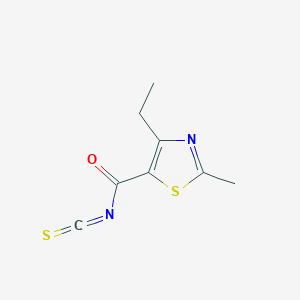
![2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13902179.png)
![3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole](/img/structure/B13902184.png)
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B13902204.png)
